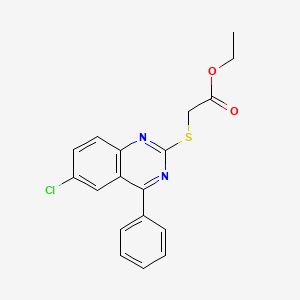

Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate

CAS No.:

Cat. No.: VC8790916

Molecular Formula: C18H15ClN2O2S

Molecular Weight: 358.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15ClN2O2S |

|---|---|

| Molecular Weight | 358.8 g/mol |

| IUPAC Name | ethyl 2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylacetate |

| Standard InChI | InChI=1S/C18H15ClN2O2S/c1-2-23-16(22)11-24-18-20-15-9-8-13(19)10-14(15)17(21-18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |

| Standard InChI Key | GIUKYANYQISJEY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

| Canonical SMILES | CCOC(=O)CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Introduction

Structural and Chemical Profile of Ethyl 2-(6-Chloro-4-Phenylquinazolin-2-Ylthio)Acetate

Molecular Architecture

The compound features a quinazoline backbone (CHClNS) substituted at position 6 with a chlorine atom, position 4 with a phenyl group, and position 2 with a thioacetate ethyl ester (-S-CH-COOEt). The planar quinazoline ring system enables π-π stacking interactions, while the thioether and ester groups contribute to its solubility in organic solvents and reactivity in further derivatization .

Nomenclature and Isomerism

-

IUPAC Name: Ethyl 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate

-

Molecular Formula: CHClNOS

-

Isomerism: The chlorine atom at position 6 and phenyl group at position 4 create regiochemical specificity, eliminating positional isomerism for these substituents.

Synthetic Methodologies

Key Reaction Pathways

The synthesis typically involves a multi-step sequence starting from anthranilic acid derivatives. A representative pathway, adapted from analogous quinazoline syntheses , is outlined below:

Synthesis of 6-Chloro-4-Phenylquinazoline-2-Thiol

-

Cyclocondensation: 2-Amino-5-chlorobenzoic acid reacts with benzamide in polyphosphoric acid (PPA) at 120°C to form 6-chloro-4-phenylquinazolin-2(1H)-one.

-

Thionation: The ketone group at position 2 is converted to a thiol using Lawesson’s reagent or phosphorus pentasulfide (PS) in dry toluene under reflux .

Alkylation with Ethyl Chloroacetate

The thiol intermediate undergoes nucleophilic substitution with ethyl chloroacetate in the presence of anhydrous potassium carbonate (KCO) in dry acetone:

Reaction Conditions:

Spectroscopic Characterization

Infrared (IR) Spectroscopy

H NMR (600 MHz, DMSO-):

-

Aromatic Protons: δ 7.20–8.10 (m, 9H, Ar-H)

-

Ethyl Group: δ 4.15 (q, 2H, -OCH), 1.20 (t, 3H, -CH)

C NMR (150 MHz, DMSO-):

-

Ester Carbonyl: δ 168.5

-

Quinazoline C-2: δ 158.2

-

Phenyl Carbons: δ 128.3–134.7

High-Resolution Mass Spectrometry (HRMS)

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 378.85 g/mol |

| Melting Point | 182–184°C |

| Solubility | DMSO, DMF, Chloroform |

| LogP (Octanol-Water) | 3.2 ± 0.1 |

Challenges and Future Directions

-

Stereochemical Control: The planar quinazoline core limits chiral centers, but side-chain modifications could introduce stereoselectivity.

-

In Vivo Studies: No pharmacokinetic data exist for this specific compound; future work should assess bioavailability and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume